

# Application Notes and Protocols for Measuring Cytokine Inhibition with GSK2982772

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## Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817

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## Introduction

**GSK2982772** is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. RIPK1 kinase activity is implicated in the production of pro-inflammatory cytokines in response to various stimuli, including Tumor Necrosis Factor-alpha (TNF $\alpha$ ). This document provides a detailed protocol for measuring the inhibitory effect of **GSK2982772** on cytokine production in a human whole blood assay, a physiologically relevant model for assessing the activity of anti-inflammatory compounds.

**GSK2982772** functions as an ATP-competitive inhibitor, binding to an allosteric pocket within the RIPK1 kinase domain. This binding event prevents the kinase from adopting an active conformation, thereby blocking downstream signaling pathways that lead to the production of key inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-1 $\beta$  (MIP-1 $\beta$ ). Understanding the potency and efficacy of **GSK2982772** in inhibiting these cytokines is crucial for its development as a therapeutic agent for inflammatory diseases.

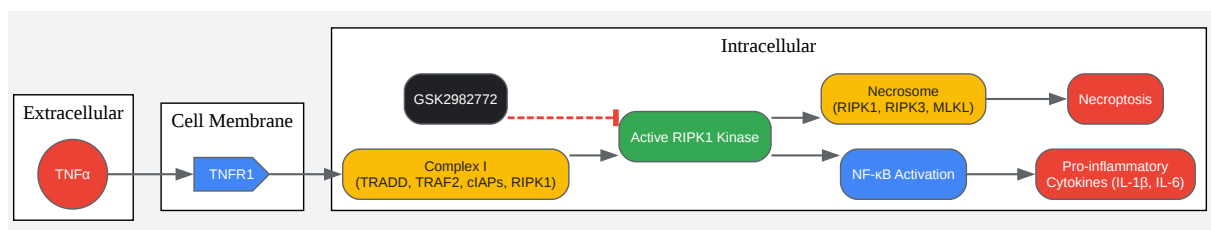
## Data Presentation

The inhibitory activity of **GSK2982772** on cytokine production is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>). The following table summarizes the reported IC<sub>50</sub> values for **GSK2982772** in various in vitro and ex vivo assays.

Target	Assay System	Stimulus	Measured Cytokine/Marker	IC50 (nM)
Human RIPK1	Biochemical Assay	-	Kinase Activity	16[1]
Monkey RIPK1	Biochemical Assay	-	Kinase Activity	20[1]
Human Whole Blood	Cellular Assay	TNF $\alpha$ + zVAD.fmk + SMAC mimetic	MIP-1 $\beta$ Production	0.5[2]
Human Neutrophils	Cellular Assay	TNF $\alpha$ + QVD-OPh + SMAC mimetic	Cell Viability (ATP levels)	1.6
Human Neutrophils	Cellular Assay	TNF $\alpha$ + QVD-OPh + SMAC mimetic	Cell Death (LDH release)	0.4
Cynomolgus Monkey Whole Blood	Cellular Assay	TNF $\alpha$ + zVAD.fmk + SMAC mimetic	MIP-1 $\beta$ Production	4[3]
Ulcerative Colitis Explant Tissue	Ex vivo Assay	Spontaneous Production	IL-1 $\beta$ and IL-6	Concentration-dependent reduction[1]

## Signaling Pathway

The following diagram illustrates the TNF $\alpha$  signaling pathway and the point of intervention for **GSK2982772**. Binding of TNF $\alpha$  to its receptor (TNFR1) initiates the formation of Complex I, which can lead to the activation of NF- $\kappa$ B and subsequent pro-inflammatory cytokine gene transcription. Under conditions where caspase-8 is inhibited, RIPK1 kinase activity can lead to the formation of the necrosome (Complex IIb), resulting in necroptosis and further inflammation. **GSK2982772** inhibits the kinase activity of RIPK1, thereby blocking both the NF- $\kappa$ B-mediated cytokine production and the necroptotic pathway.



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Caption: TNFα signaling pathway and inhibition by **GSK2982772**.

## Experimental Protocols

### Protocol 1: Human Whole Blood Assay for Cytokine Inhibition

This protocol describes a method to measure the inhibitory effect of **GSK2982772** on cytokine production in human whole blood stimulated to induce RIPK1-dependent inflammation.

#### 1. Materials and Reagents

- Freshly drawn human whole blood from healthy donors (anticoagulant: sodium heparin)
- **GSK2982772**
- Dimethyl sulfoxide (DMSO)
- Recombinant human TNFα
- zVAD.fmk (pan-caspase inhibitor)
- SMAC mimetic (e.g., LCL161 or Birinapant)
- RPMI 1640 medium

- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Human IL-6, IL-1 $\beta$ , and MIP-1 $\beta$  ELISA kits
- Plate reader

## 2. Preparation of Reagents

- **GSK2982772** Stock Solution: Prepare a 10 mM stock solution of **GSK2982772** in DMSO. Store at -20°C.
- Working Solutions of **GSK2982772**: Prepare serial dilutions of the **GSK2982772** stock solution in RPMI 1640 medium to achieve final assay concentrations ranging from 0.1 nM to 10  $\mu$ M. Ensure the final DMSO concentration in all wells is  $\leq$  0.1%.
- Stimulation Cocktail: Prepare a 10X stock of the stimulation cocktail in RPMI 1640 medium containing:
  - 100 ng/mL human TNF $\alpha$
  - 200  $\mu$ M zVAD.fmk
  - 10  $\mu$ M SMAC mimetic

## 3. Experimental Procedure

- Blood Collection: Collect human whole blood into sodium heparin tubes. Use the blood within 2 hours of collection.
- Assay Setup:
  - Add 180  $\mu$ L of whole blood to each well of a 96-well plate.
  - Add 20  $\mu$ L of the **GSK2982772** working solutions to the respective wells in triplicate.
  - For the positive control (stimulated) wells, add 20  $\mu$ L of RPMI 1640.

- For the negative control (unstimulated) wells, add 20  $\mu$ L of RPMI 1640.
- Pre-incubation: Gently mix the plate and pre-incubate at 37°C in a 5% CO<sub>2</sub> humidified incubator for 1 hour.
- Stimulation:
  - To the **GSK2982772**-treated wells and the positive control wells, add 20  $\mu$ L of the 10X stimulation cocktail.
  - To the negative control wells, add 20  $\mu$ L of RPMI 1640.
- Incubation: Gently mix the plate and incubate at 37°C in a 5% CO<sub>2</sub> humidified incubator for 6-24 hours. The optimal incubation time may need to be determined empirically for each cytokine.
- Sample Collection:
  - After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C.
  - Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
  - Store the plasma samples at -80°C until cytokine analysis.

#### 4. Cytokine Measurement by ELISA

- Quantify the concentrations of IL-6, IL-1 $\beta$ , and MIP-1 $\beta$  in the collected plasma samples using commercially available ELISA kits.
- Follow the manufacturer's instructions for the ELISA procedure.
- Briefly, this involves adding the plasma samples and standards to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
- Measure the absorbance at the appropriate wavelength using a plate reader.

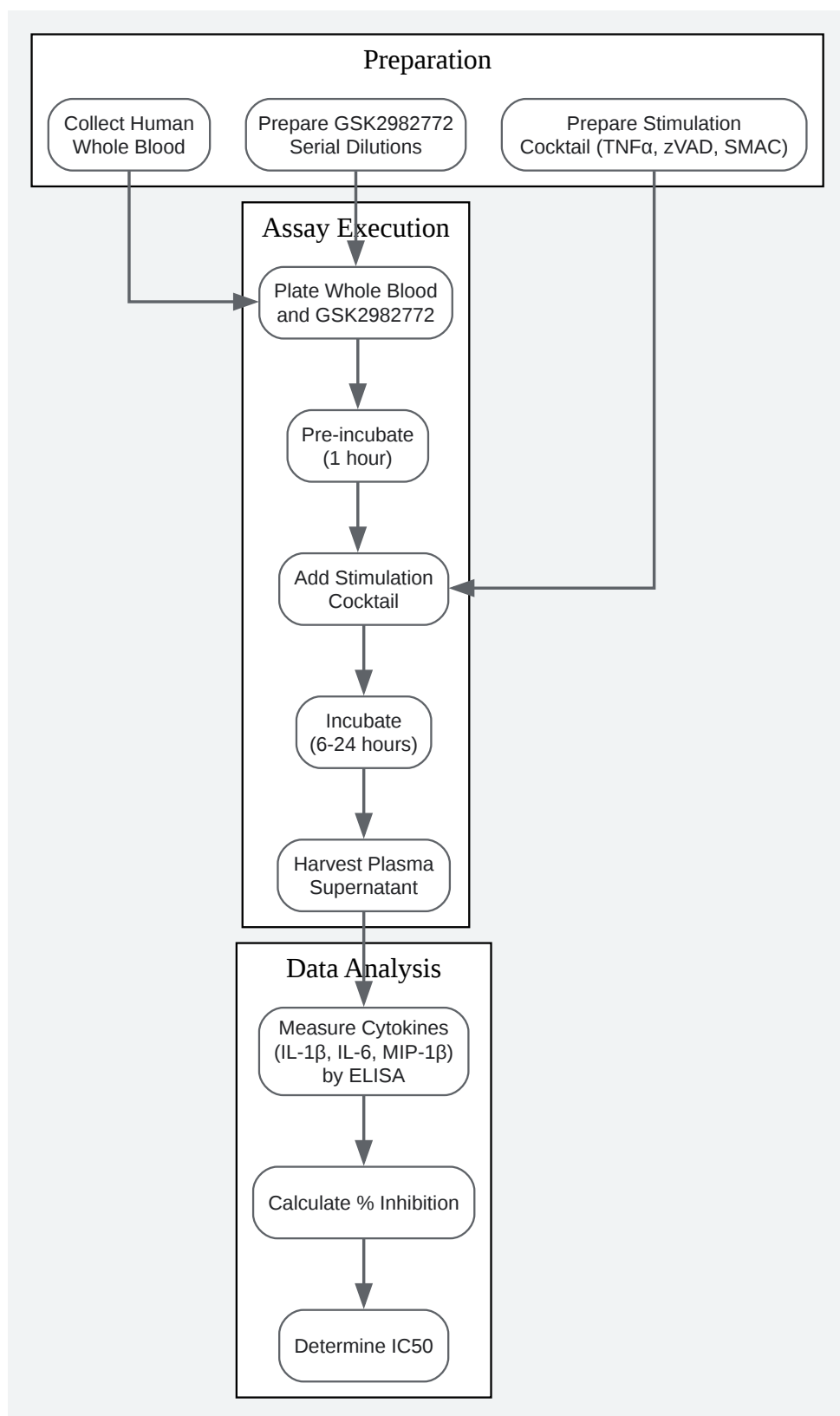
#### 5. Data Analysis

- Calculate the concentration of each cytokine in each sample based on the standard curve.

- Determine the percentage of inhibition for each **GSK2982772** concentration using the following formula:  $\% \text{ Inhibition} = 100 * (1 - (\text{Cytokine\_Sample} - \text{Cytokine\_Negative\_Control}) / (\text{Cytokine\_Positive\_Control} - \text{Cytokine\_Negative\_Control}))$
- Plot the percentage of inhibition against the logarithm of the **GSK2982772** concentration.
- Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value for each cytokine.

## Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for measuring cytokine inhibition with **GSK2982772**.



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Caption: Experimental workflow for cytokine inhibition assay.

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